molecular formula C16H13F2N3O2S B2744107 2,6-difluoro-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)benzamide CAS No. 1286705-67-6

2,6-difluoro-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)benzamide

Cat. No.: B2744107
CAS No.: 1286705-67-6
M. Wt: 349.36
InChI Key: OIHZGZLQLMDVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)benzamide is a synthetic small molecule designed for research applications, particularly in the field of oncology and enzyme inhibition. This compound features a thiazolo[3,2-a]pyrimidine core, a scaffold recognized in medicinal chemistry for its diverse biological activities . The molecule is structurally characterized by a 2,6-difluorobenzamide moiety linked to the thiazolopyrimidine core via an ethyl chain. The presence of the fluorine atoms on the benzamide ring is a common strategy in drug design to influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. The thiazole ring is a privileged structure in drug discovery, found in more than 18 FDA-approved drugs, and is associated with a wide range of biological activities, including anticancer properties . Compounds containing similar fused heterocyclic systems, such as thieno[3,2-d]pyrimidin-4-ones, are actively investigated as potent anticancer agents targeting key cellular pathways . The specific research value of this compound may lie in its potential as an inhibitor of specific kinases or other enzymes involved in cell proliferation and disease progression. Researchers can utilize this compound as a chemical tool or building block to explore new therapeutic avenues, study signal transduction mechanisms, and investigate structure-activity relationships (SAR). This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal, human, or veterinary use.

Properties

IUPAC Name

2,6-difluoro-N-[2-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O2S/c1-9-7-13(22)21-10(8-24-16(21)20-9)5-6-19-15(23)14-11(17)3-2-4-12(14)18/h2-4,7-8H,5-6H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHZGZLQLMDVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,6-difluoro-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)benzamide is a synthetic derivative featuring a thiazolo-pyrimidine core, which has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its antimicrobial and anticancer properties, supported by various studies and data.

Chemical Structure

The molecular formula of the compound is C14H12F2N4O2SC_{14}H_{12}F_2N_4O_2S with a molecular weight of approximately 321.30 g/mol. The structure consists of a benzamide moiety linked to a thiazolo-pyrimidine ring, contributing to its biological properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrimidine rings exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[3,2-b]-1,2,4-triazine have shown broad-spectrum antibacterial activity. A related study reported that compounds with similar structures demonstrated effective inhibition against Escherichia coli and other pathogens with IC50 values as low as 0.91 μM .

Table 1: Antimicrobial Activity of Thiazolo-Pyrimidine Derivatives

CompoundTarget OrganismIC50 (μM)
Compound AE. coli0.91
Compound BMycobacterium smegmatis50
Compound CVarious Gram-positive bacteriaVaries

Anticancer Activity

The anticancer potential of thiazole derivatives has been well-documented. Thiazolo-pyrimidine compounds have shown cytotoxic effects against various cancer cell lines, including Jurkat and HT-29 cells. For example, one study highlighted that certain thiazole derivatives exhibited activities comparable to doxorubicin, a standard chemotherapeutic agent .

Table 2: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC50 (μM)
Compound DJurkat<10
Compound EHT-29<15
Compound FA-431<20

The biological activity of the compound can be attributed to its ability to interact with specific enzymes or receptors involved in microbial resistance and cancer cell proliferation. The presence of electron-withdrawing groups in the structure enhances its binding affinity to target sites .

Case Studies

  • Antitubercular Activity : A study on related thiazole compounds demonstrated significant inhibition against Mycobacterium smegmatis, indicating potential for treating tuberculosis .
  • Anticancer Studies : In vitro studies revealed that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways, suggesting a mechanism involving disruption of cellular energy metabolism .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity :
    • Recent studies indicate that compounds containing thiazole and pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to 2,6-difluoro-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)benzamide have been shown to inhibit the growth of colon carcinoma cells (HCT-15) with promising IC₅₀ values .
    • A structure-activity relationship (SAR) analysis has revealed that modifications to the thiazole and pyrimidine structures can enhance anticancer efficacy, suggesting that this compound may serve as a lead in developing new anticancer agents .
  • Anticonvulsant Properties :
    • Compounds with similar thiazole-pyrimidine frameworks have demonstrated anticonvulsant activity in various models. For example, certain thiazole derivatives were tested for their effectiveness against induced seizures, showing protective effects that suggest potential for treating epilepsy .

Case Studies

  • Thiazole-Pyrimidine Hybrids :
    • A series of thiazole-pyrimidine hybrids were synthesized and evaluated for their anticancer properties. One derivative demonstrated an IC₅₀ value of 2.01 µM against HT29 colon cancer cells, indicating strong growth inhibition compared to standard chemotherapeutics like 5-fluorouracil .
    • The SAR studies indicated that the presence of electron-withdrawing groups significantly enhances the biological activity of these compounds.
  • Antimicrobial Activity :
    • Thiazole derivatives have been explored for their antimicrobial properties. Recent studies showed that certain thiazole-based compounds exhibited strong antibacterial and antifungal activities with minimum inhibitory concentrations (MICs) ranging from 7.8 to 46.9 µg/mL . This suggests that this compound could be further investigated for its potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features and Substituent Effects

The compound is compared below with analogues from and , focusing on core structures, substituents, and linker groups:

Compound ID Core Structure Benzamide Substituents Linker Notable Features
Target Compound Thiazolo[3,2-a]pyrimidine 2,6-Difluoro Ethyl Enhanced metabolic stability; planar core
Compound 15 (Ev2) Thiazole + thienylmethylthio 2-Thienylmethylthio Ethyl Thiophene group may improve π-π stacking
Compound 45 (Ev2) Thiazole + oxadiazole 3,5-Dichloro Ethyl Oxadiazole enhances electron-deficient character
923113-15-9 (Ev5) Imidazo[1,2-a]pyrimidine 3-Fluoro Phenyl Imidazole core alters hydrogen-bonding capacity
Key Observations:

Fluorine Substitution: The target’s 2,6-difluoro group increases lipophilicity and resistance to oxidative metabolism compared to 3-fluoro (Ev5) or non-fluorinated analogues .

Heterocyclic Core: The thiazolo[3,2-a]pyrimidine core (target) offers a rigid, planar structure conducive to intercalation or enzyme binding, similar to thiazole derivatives (Ev2).

Linker Flexibility : The ethyl linker in the target compound may confer greater conformational flexibility compared to the phenyl linker in Ev5, influencing target engagement .

Hypothetical Pharmacological Implications

While direct activity data for the target compound is unavailable, structural parallels to ’s compounds suggest plausible mechanisms:

  • Anticancer Potential: Thiazole and oxadiazole derivatives (Ev2) are reported to inhibit kinases or proteases involved in cancer progression. The target’s thiazolo[3,2-a]pyrimidine core may similarly disrupt signaling pathways .
  • Antiviral Activity : Thienylmethylthio groups (Ev2, Compound 15) are associated with viral protease inhibition. The target’s fluorinated benzamide could enhance cell permeability for antiviral efficacy .
  • Metabolic Stability : The 2,6-difluoro substitution likely reduces CYP450-mediated metabolism, extending half-life compared to chloro or nitro substituents (Ev2) .

Hydrogen-Bonding and Crystallographic Considerations

highlights the importance of hydrogen-bonding patterns in molecular aggregation. The target’s 5-oxo group and pyrimidine nitrogen atoms may form robust hydrogen-bonding networks, influencing crystal packing and stability. In contrast, imidazo cores (Ev5) or thiophene moieties (Ev2) might adopt distinct packing modes due to altered donor/acceptor profiles .

Q & A

Q. What are the established synthetic routes for 2,6-difluoro-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Core Formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones to form the thiazolo[3,2-a]pyrimidine core .
  • Substitution Reactions : Introduction of the 2,6-difluorobenzamide moiety via nucleophilic acyl substitution under anhydrous conditions (e.g., using DMF as a solvent and triethylamine as a base) .
  • Purification : Recrystallization from ethyl acetate/ethanol (3:2) to obtain high-purity crystals, as validated by single-crystal X-ray diffraction (SC-XRD) .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

  • SC-XRD : Determines crystal packing, dihedral angles (e.g., 80.94° between thiazolo-pyrimidine and benzene rings), and hydrogen-bonding networks (C–H···O interactions) .
  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR confirm substituent integration and regiochemistry (e.g., methyl groups at C7) .
    • IR : Identifies carbonyl stretches (5-oxo group at ~1700 cm1^{-1}) and amide bonds .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (IC50_{50} determination) .
  • Cellular Viability : MTT assays in cancer cell lines (e.g., HepG2) to assess cytotoxicity .
  • Solubility Testing : Shake-flask method in PBS (pH 7.4) to inform formulation strategies .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral vs. crystallographic data?

Methodological Answer:

  • DFT Calculations : Compare theoretical (B3LYP/6-31G*) and experimental NMR shifts to validate conformational flexibility .
  • Molecular Dynamics : Simulate solvent effects on NMR spectra (e.g., DMSO vs. CDCl3_3) to explain discrepancies in peak splitting .
  • SC-XRD Refinement : Use SHELXL for anisotropic displacement parameters to resolve ambiguities in H-bonding networks .

Example Case :
A flattened boat conformation in the thiazolo-pyrimidine ring (C5 deviation: 0.224 Å) observed in XRD may conflict with NMR-derived chair conformations. Multi-technique validation is critical .

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

  • DoE (Design of Experiments) : Vary catalysts (e.g., NaOAc vs. KOAc), solvents (DMF vs. AcOH), and temperature to map optimal conditions .
  • In Situ Monitoring : Use HPLC to track intermediates and adjust reaction times dynamically .
  • Green Chemistry : Replace acetic anhydride with ionic liquids to reduce byproducts .

Q. What strategies address low bioavailability in preclinical studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
  • Nanocarriers : Encapsulate in PLGA nanoparticles for sustained release .
  • Metabolic Stability : Use liver microsome assays (e.g., human CYP450 isoforms) to identify metabolic hotspots .

Q. How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Pharmacophore Mapping : Identify critical moieties (e.g., 5-oxo group for kinase binding) via 3D-QSAR .
  • Analog Synthesis : Replace 2,6-difluorophenyl with trifluoromethyl groups to assess steric/electronic effects .
  • Biological Testing : Compare IC50_{50} values across analogs to correlate substituents with activity .

Q. Example SAR Table :

DerivativeR GroupIC50_{50} (nM)
Parent Compound2,6-difluorophenyl120
Analog 13-CF3_385
Analog 24-OCH3_3350

Q. What advanced techniques validate target engagement in cellular assays?

Methodological Answer:

  • CETSA (Cellular Thermal Shift Assay) : Confirm target binding by measuring protein thermal stability shifts .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kon_{on}/koff_{off}) for putative targets .
  • CRISPR Knockout : Use gene-edited cell lines to assess dependency on the target pathway .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.